molecular formula C25H25N5O3S2 B12143363 2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12143363
M. Wt: 507.6 g/mol
InChI Key: RXZXHOVFONDFIG-HKWRFOASSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines a piperazine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a thiazolidinone moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step often starts with the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrido[1,2-a]pyrimidin-4-one core is replaced by the piperazine derivative.

    Attachment of the Thiazolidinone Moiety: The thiazolidinone moiety is typically introduced via a Knoevenagel condensation reaction, involving the reaction of a thiazolidinone derivative with an aldehyde or ketone group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific receptors or enzymes could make it useful in treating diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also features a piperazine ring.

    Naftopidil: An alpha1-adrenergic receptor antagonist with a similar piperazine structure.

    Urapidil: Another alpha1-adrenergic receptor antagonist with structural similarities.

Uniqueness

What sets 2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H25N5O3S2

Molecular Weight

507.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N5O3S2/c1-16-7-6-10-30-21(16)26-22(17(23(30)31)15-20-24(32)27(2)25(34)35-20)29-13-11-28(12-14-29)18-8-4-5-9-19(18)33-3/h4-10,15H,11-14H2,1-3H3/b20-15-

InChI Key

RXZXHOVFONDFIG-HKWRFOASSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

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